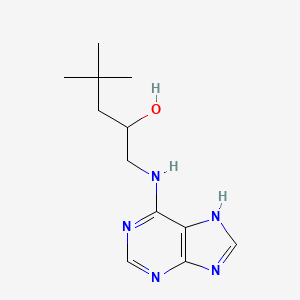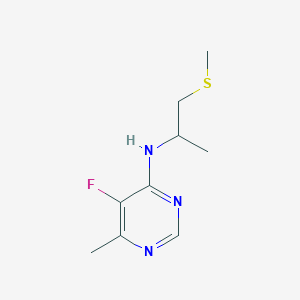
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMSP and is a pyrimidine analog that has shown promising results in various studies.
作用機序
The exact mechanism of action of FMSP is not fully understood. However, studies have suggested that FMSP exerts its anticancer and antiviral effects by targeting various enzymes and signaling pathways. For example, FMSP has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity. FMSP has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects
FMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMSP can induce apoptosis and cell cycle arrest in cancer cells. FMSP has also been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair. In addition, FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
実験室実験の利点と制限
One of the main advantages of using FMSP in lab experiments is its potent anticancer and antiviral activity. FMSP has been shown to be effective against various cancer cell lines and viruses, making it a promising compound for further research. Another advantage of FMSP is its relative ease of synthesis, which makes it readily available for use in lab experiments.
However, there are also some limitations to using FMSP in lab experiments. One limitation is its potential toxicity, as FMSP has been shown to be toxic to normal cells at high concentrations. Another limitation is its limited solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on FMSP. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer and antiviral therapies. Another area of research is to explore the potential of FMSP in combination with other drugs or therapies, which may enhance its efficacy and reduce potential toxicity. Additionally, further studies are needed to assess the safety and efficacy of FMSP in animal models and clinical trials, which may lead to its eventual use in the treatment of cancer and viral infections.
合成法
The synthesis of FMSP involves the reaction of 5-fluoro-6-methyl-2,4-diaminopyrimidine with 1-methylthio-2-propanol in the presence of a base. This reaction results in the formation of the desired product, FMSP, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
FMSP has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as an anticancer agent. Studies have shown that FMSP has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMSP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research for FMSP is its potential as an antiviral agent. Studies have shown that FMSP has activity against various viruses, including HIV-1, hepatitis B, and hepatitis C. FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
特性
IUPAC Name |
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3S/c1-6(4-14-3)13-9-8(10)7(2)11-5-12-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUPGPNTIEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC(C)CSC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

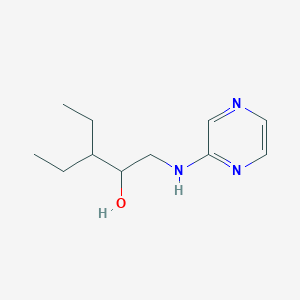
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
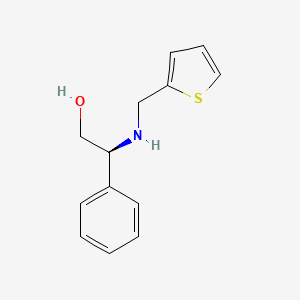
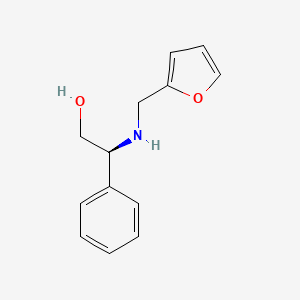
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)
